REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=[C:4](Cl)[N:3]=1.[NH3:13]>>[Cl:1][C:2]1[N:3]=[C:4]([NH2:13])[CH:5]=[CH:6][C:7]=1[C:8]([F:11])([F:10])[F:9]
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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ClC1=NC(=CC=C1C(F)(F)F)Cl
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Name
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|
Quantity
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150 mL
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Type
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reactant
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Smiles
|
N
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Control Type
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UNSPECIFIED
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Setpoint
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93 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled to rt
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Type
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EXTRACTION
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Details
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extracted with EtOAc (100 mL×3)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried over anhydrous Na2SO4
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Type
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CUSTOM
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Details
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evaporated under vacuum
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Type
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CUSTOM
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Details
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to give the crude product, which
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Type
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CUSTOM
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Details
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was purified by column chromatography on silica gel (2-20% EtOAc in petroleum ether as eluant)
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Name
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|
Type
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product
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Smiles
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ClC1=C(C=CC(=N1)N)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |